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Introduction: The Significance of
Fructooligosaccharides (FOS)
Fructooligosaccharides (FOS) are a class of non-digestible oligosaccharides renowned for their

prebiotic properties.[1][2] Composed of short chains of fructose units, typically with a terminal

glucose molecule, FOS selectively stimulate the growth and activity of beneficial gut microbiota,

such as Bifidobacterium and Lactobacillus species.[2][3][4] This modulation of the gut

microbiome confers numerous health benefits, including improved mineral absorption,

enhanced immune function, reduced serum cholesterol levels, and potential protection against

certain diseases.[2][3][5][6]

While FOS are found naturally in plants like chicory, onions, and bananas, industrial production

is necessary to meet the growing demand from the nutraceutical, functional food, and

pharmaceutical industries.[2][3] The most prevalent and economically viable method for FOS

synthesis is the enzymatic conversion of sucrose. This process utilizes enzymes with

transfructosylating activity to transfer fructosyl groups, specifically in their α-D-fructofuranose
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configuration, from a sucrose donor to an acceptor molecule. This application note provides a

comprehensive guide to the principles, protocols, and optimization strategies for the enzymatic

synthesis of FOS.

Part 1: The Scientific Principle: Enzymatic
Transfructosylation
The synthesis of FOS from sucrose is not a simple condensation reaction but a kinetically

controlled process called transfructosylation. This reaction is catalyzed by specific glycoside

hydrolase enzymes that, under conditions of high substrate concentration, favor the transfer of

a glycosyl group to a sugar acceptor over water.

1.1. Key Enzymes and Their Mechanism

Two main classes of enzymes are employed for FOS production:

Fructosyltransferases (FTases; EC 2.4.1.9): These enzymes exhibit a high specificity for

transfructosylation, making them highly efficient for FOS synthesis.[7][8]

β-Fructofuranosidases (FFases; EC 3.2.1.26): Also known as invertases, these enzymes

possess inherent transfructosylating activity at high sucrose concentrations, though their

primary function is hydrolysis.[9][10]

The enzymatic process begins with a sucrose molecule binding to the active site of the

enzyme. The enzyme cleaves the β(2→1) glycosidic bond linking the fructose and glucose

units.[9] The liberated α-D-fructofuranosyl moiety forms a covalent intermediate with an amino

acid residue (typically aspartate) in the enzyme's active site, releasing a molecule of glucose.

[9]

At this critical juncture, the reaction path is determined by the acceptor molecule that binds to

the active site:

Hydrolysis: If the acceptor is a water molecule, the fructosyl group is transferred to it, yielding

free fructose. This is generally an undesirable side reaction in FOS synthesis.

Transfructosylation: If the acceptor is another sucrose molecule (or a previously formed FOS

molecule), the fructosyl group is transferred to it, forming a new, longer oligosaccharide. This
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is the desired pathway for FOS production.[2][6]

The initial and most common FOS product is 1-kestose (GF2), formed by transferring a

fructosyl unit to another sucrose molecule. Subsequently, 1-kestose can act as an acceptor to

form nystose (GF3), which in turn can be elongated to 1-fructofuranosylnystose (GF4).[2][6]

Step 1: Formation of Enzyme-Fructosyl Intermediate

Step 2: Transfructosylation (Desired Pathway)Competing Pathway: Hydrolysis

Sucrose + Enzyme Fructosyl-Enzyme
Intermediate

Glucose (By-product)
 releases

Sucrose (Acceptor)

 transfers fructosyl group to

Water (Acceptor)
 transfers fructosyl group to

1-Kestose (GF2) Further Elongation (GF3, GF4...)Fructose

Click to download full resolution via product page

Caption: Mechanism of enzymatic FOS synthesis via transfructosylation.

1.2. Causality of Experimental Choices

High Sucrose Concentration: This is the most critical factor. High substrate concentration

(typically >50% w/v) saturates the enzyme's active site with potential sugar acceptors,

statistically outcompeting water molecules.[11] This shifts the reaction equilibrium away from

hydrolysis and towards the desired transfructosylation pathway.

Controlled Reaction Time: FOS synthesis is a dynamic process. The concentration of FOS

increases to a maximum before the enzymes begin to hydrolyze the newly formed products.

Therefore, terminating the reaction at the optimal time is crucial for maximizing yield.[4][8]

pH and Temperature Control: Like all enzymatic reactions, FOS synthesis is highly

dependent on pH and temperature. These parameters must be optimized for the specific

enzyme used to ensure maximum activity and stability.[8] Deviations can lead to enzyme

denaturation and reduced yields.
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Part 2: Experimental Protocol for FOS Synthesis
This protocol provides a robust starting point for the lab-scale synthesis of FOS using a

commercially available enzyme preparation.

2.1. Materials and Reagents

Sucrose (Reagent Grade)

Enzyme Preparation: Pectinex® Ultra SP-L (from Aspergillus aculeatus) or a similar fungal β-

fructofuranosidase/fructosyltransferase preparation.[12]

Sodium Acetate Buffer (0.1 M, pH 5.5)

Deionized Water

Orbital Shaker Incubator

Water Bath or Heating Block

HPLC system with Refractive Index Detector (RID)

Carbohydrate Analysis HPLC Column (e.g., NH2 column)[13][14]

2.2. Step-by-Step Synthesis Protocol

Substrate Preparation:

Prepare a 60% (w/v) sucrose solution by dissolving 600 g of sucrose in deionized water.

Gently heat and stir until fully dissolved.

Adjust the final volume to 1 L with deionized water.

Allow the solution to cool to the desired reaction temperature (e.g., 55°C).

Adjust the pH of the solution to 5.5 using the sodium acetate buffer.

Enzymatic Reaction:
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Pre-heat the sucrose substrate solution to the optimal reaction temperature (e.g., 55°C) in

an orbital shaker.

Add the enzyme preparation. A typical starting concentration is 1-2% (v/v) or an equivalent

activity unit based on the manufacturer's specifications.[8] For example, add 10 mL of

Pectinex® Ultra SP-L to 1 L of substrate solution.

Incubate the reaction mixture at 55°C with moderate agitation (e.g., 120 rpm) for 8-24

hours.[8][12]

Reaction Monitoring (Optional but Recommended):

At regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of

the reaction mixture.

Immediately terminate the enzymatic reaction in the aliquot by heating it in a boiling water

bath for 10 minutes to denature the enzyme.

Store the terminated samples at -20°C for later HPLC analysis. This time-course analysis

will help determine the optimal reaction time for maximizing FOS yield.

Reaction Termination:

Once the optimal reaction time is reached (as determined by the time-course experiment

or based on literature), terminate the entire batch reaction by heating the solution to 90-

100°C for 15 minutes.

Cool the resulting FOS syrup to room temperature. The product is a mixture of FOS (1-

kestose, nystose, etc.), residual sucrose, and the by-product glucose.
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1. Substrate Preparation
(60% Sucrose, pH 5.5)

2. Enzymatic Reaction
(Add Enzyme, Incubate at 55°C)

3. Reaction Monitoring
(Withdraw aliquots over time)

4. Reaction Termination
(Heat to 95°C for 15 min)

After optimal time

5. Sample Preparation
(Dilution & Filtration)

6. HPLC-RID Analysis

7. Data Interpretation
(Quantify FOS, Glucose, Sucrose)
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Caption: Experimental workflow for FOS synthesis and analysis.

Part 3: Optimization of Synthesis Parameters
To maximize FOS yield and purity, systematic optimization of reaction parameters is essential.

The optimal conditions are highly dependent on the specific enzyme source.[15]
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Parameter
Range for
Optimization

Rationale & Key
Insights

Typical Optimum

Temperature 30 - 70°C

Balances enzyme

activity (increases with

temp) and stability

(decreases at high

temp). High temps

can also lead to sugar

caramelization.[8][16]

48 - 60°C[4][15]

pH 4.0 - 8.0

Enzyme activity is pH-

dependent due to the

ionization state of

active site amino

acids. Most fungal

FTases prefer slightly

acidic conditions.[8]

[16]

5.5 - 6.2[1][15]

Substrate Conc. 40 - 70% (w/v)

High concentration is

crucial to favor

transfructosylation

over hydrolysis. Very

high concentrations

can lead to viscosity

issues and substrate

inhibition.[8][11]

50 - 60% (w/v)[8][15]

Enzyme Load 1 - 5% (v/v)

Higher enzyme

concentration

increases the initial

reaction rate, reducing

the time needed to

reach maximum FOS

yield.[8] Economically

significant for process

cost.

2 - 5% (v/v)[8][16]
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Reaction Time 4 - 48 hours

FOS concentration

reaches a peak before

the enzyme's

hydrolytic activity

begins to degrade the

FOS products. Must

be determined

empirically.[4][12]

8 - 24 hours[8][12]

Part 4: Analysis and Characterization by HPLC
High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is the

gold standard for the separation and quantification of sugars in the reaction mixture.[13][14][17]

4.1. Sample Preparation for HPLC

Accurately dilute the terminated FOS syrup sample with HPLC-grade water to bring the

sugar concentrations within the calibrated range of the HPLC method (e.g., a 1:100 dilution).

Filter the diluted sample through a 0.45 µm syringe filter to remove any particulates before

injection.

4.2. HPLC-RID Protocol

The following table provides a typical set of conditions for FOS analysis. This method should be

validated for linearity, accuracy, and precision using certified standards for glucose, fructose,

sucrose, 1-kestose, and nystose.[14]
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Parameter Condition

Column
Amino (NH2) Column (e.g., 4.6 x 250 mm, 5

µm)[13][14]

Mobile Phase Acetonitrile:Water (70:30, v/v)[13]

Flow Rate 1.0 mL/min[17]

Column Temperature 35 - 40°C

Detector
Refractive Index (RI) Detector, maintained at a

stable temperature (e.g., 40°C)

Injection Volume 10 - 20 µL

Run Time
~20-30 minutes (sufficient to elute all

components)

Expected Elution Order: Fructofuranosylnystose (GF4), Nystose (GF3), 1-Kestose (GF2),

Sucrose, Glucose, Fructose.

Part 5: Troubleshooting and Advanced Insights
Low FOS Yield: This is often due to sub-optimal reaction conditions. Re-evaluate pH,

temperature, and especially the sucrose concentration. Ensure the enzyme has not lost

activity.

High Glucose Concentration: Glucose is an unavoidable by-product and can act as a

competitive inhibitor for some enzymes, reducing the efficiency of FOS synthesis.[8][18] For

applications requiring high-purity FOS, co-immobilization or sequential reaction with glucose

oxidase can be employed to convert glucose to gluconic acid, thereby driving the reaction

forward and simplifying purification.[12][18]

Enzyme Immobilization: For large-scale or continuous production, immobilizing the FTase on

a solid support (e.g., chitosan, alginate) is highly advantageous.[2][6] Immobilization

enhances enzyme stability, allows for easy separation from the product, and enables

reusability, which significantly improves process economics.[2][6]
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Conclusion
The enzymatic synthesis of fructooligosaccharides from sucrose is a well-established and

efficient biotechnological process. By carefully controlling key parameters—namely high

substrate concentration, pH, temperature, and reaction time—researchers can effectively

produce FOS with significant prebiotic potential. Understanding the underlying enzymatic

mechanism of transfructosylation is paramount to optimizing the process and troubleshooting

potential issues. The protocols and insights provided in this guide offer a solid foundation for

scientists in research and drug development to successfully synthesize and analyze these

valuable functional ingredients.

References
Zhang, S. F., Bi, X. L., Ying, L. Y., et al. (2018). HPLC Determination of Fructo-
Oligosaccharides in Dairy Products. China Dairy Industry, 46(3), 45-48.

Bali, V., Panesar, P. S., Bera, M. B., & Panesar, R. (2022). Fructooligosaccharides: A

Comprehensive Review on Their Microbial Source, Functional Benefits, Production

Technology, and Market Prospects. Foods, 11(23), 3894. [Link]

Nath, A., & Kango, N. (2024). Recent developments in the production of prebiotic

fructooligosaccharides using fungal fructosyltransferases. Critical Reviews in Biotechnology,

44(3), 415-434. [Link]

Moreno-Perez, S., V-Paulino, R., & Zúñiga-Hansen, M. E. (2021). Technological Aspects of

the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and

Hydrolysis. Frontiers in Nutrition, 8, 753825. [Link]

Barros, T. A. S., de Morais, S. M. M., da Silva, C. A. M., & de Souza, R. R. (2020). Dietary

Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI

Method. Foods, 9(7), 947. [Link]

Toder, J. L. B., & Maugeri, F. (2009). Optimization of fructooligosaccharides synthesis by

immobilized fructosyltransferase. Food Science and Technology (Campinas), 29(4), 849-855.

[Link]

Petkova, N., Vrancheva, R., Denev, P., Ivanov, I., & Pavlov, A. (2014). HPLC-RID method for

determination of inulin and fructooligosaccharides. Journal of Food and Packaging Science,

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.mdpi.com/2304-8158/11/23/3894
https://www.tandfonline.com/doi/full/10.1080/07388551.2024.2335193
https://www.frontiersin.org/articles/10.3389/fnut.2021.753825/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7400030/
https://www.scilit.net/article/10.1590/s0101-20612009000400025
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045316?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique and Technologies, 3(1), 104-108. [Link]

KGK Science Inc. (2023). Prebiotic Type Spotlight: Fructooligosaccharides (FOS). KGK

Science Website. [Link]

Wang, L., Zhou, R., Xu, Y., & Yang, L. (2021). Prebiotic Effect of Fructooligosaccharides from

Morinda officinalis on Alzheimer's Disease in Rodent Models by Targeting the Microbiota-

Gut-Brain Axis. Frontiers in Behavioral Neuroscience, 15, 756303. [Link]

WhatsBehindTheDots. (2021). Fructooligosaccharides: the health benefits of prebiotics.

WhatsBehindTheDots Website. [Link]

Chen, H., & Chen, S. (1998). Analysis of the composition in fructooligosaccharide by high

performance liquid chromatography. Se Pu, 16(4), 360-361. [Link]

Leksrisompong, P., Chuen-chom, P., & Miracle, R. E. (2012). Optimization of Enzymatic

Production of Fructooligosaccharides from Longan Syrup. AU Journal of Technology, 16(2),

92-98. [Link]

Li, Y., Wang, Y., Zhang, J., & Wang, Z. (2018). Determination of Fructooligosaccharides in

Burdock Using HPLC and Microwave-Assisted Extraction. Journal of Agricultural and Food

Chemistry, 66(1), 228-234. [Link]

Smaali, I., Jazzar, S., Soussi, A., Muzard, M., Aubry, N., & Marzouki, M. N. (2012). Enzymatic

synthesis of fructooligosaccharides from date by-products using an immobilized crude

enzyme preparation of beta-D-fructofuranosidase from Aspergillus awamori NBRC 4033.

Biotechnology and Bioprocess Engineering, 17(4), 835-844. [Link]

Vera-Candia, C. E., & De-la-Torre, G. E. (2023). Fructooligosaccharides (FOS) Production by

Microorganisms with Fructosyltransferase Activity. Fermentation, 9(11), 978. [Link]

Singh, R. S., Singh, R. P., & Kennedy, J. F. (2017). Production, properties, and applications

of fructosyltransferase: a current appraisal. Critical Reviews in Food Science and Nutrition,

57(11), 2367-2380. [Link]

Li, Y., Zhang, Y., Wang, Y., & Liu, J. (2024). Effective synthesis of high-content

fructooligosaccharides in engineered Aspergillus niger. Microbial Cell Factories, 23(1), 77.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.researchgate.net/publication/274256793_HPLC-RID_method_for_determination_of_inulin_and_fructooligosaccharides
https://www.kgkscience.com/resources/prebiotic-type-spotlight-fructooligosaccharides-fos/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576189/
https://www.whatsbehindthedots.com/post/fructooligosaccharides-the-health-benefits-of-prebiotics
https://pubmed.ncbi.nlm.nih.gov/11299903/
https://www.researchgate.net/publication/287018318_Optimization_of_Enzymatic_Production_of_Fructooligosaccharides_from_Longan_Syrup
https://pubs.acs.org/doi/10.1021/acs.jafc.7b04859
https://agris.fao.org/agris-search/search.do?recordID=US202100078103
https://www.mdpi.com/2311-5637/9/11/978
https://pubmed.ncbi.nlm.nih.gov/26192200/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045316?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[Link]

Smaali, I., Jazzar, S., Soussi, A., Muzard, M., Aubry, N., & Marzouki, M. N. (2012). Enzymatic

synthesis of fructooligosaccharides from date by-products using an immobilized crude

enzyme preparation of β-D-fructofuranosidase from Aspergillus awamori NBRC 4033.

Biotechnology and Bioprocess Engineering, 17(4), 835-844. [Link]

Sarengat, W., & Putra, D. (2024). Production of FOS (Fructooligosaccharides) with

fructosyltransferase enzymes and their effect on nutrient digestion in broilers. BIO Web of

Conferences, 97, 05005. [Link]

ResearchGate. (2023). Summary of Various Sources of Enzymes with Fructosyltransferase...

[Table]. ResearchGate. [Link]

Veljković, M. B., Buntić, A. V., Mihajlović, M. D., Rajilić-Stojanović, M. D., & Dimitrijević-

Branković, S. I. (2021). Enzymatic synthesis of fructo-oligosaccharides using Pectinex® Ultra

SP-L: a study of experimental conditions. Food and Feed Research, 48(2), 201-211. [Link]

Bali, V., Panesar, P. S., & Bera, M. B. (2018). Preparation, characterization and optimization

of cross-linked fructosyltransferase aggregates for the production of prebiotic

fructooligosaccharides. BioTechnologia (Poznan, Poland), 99(4), 287–296. [Link]

Maiorano, A. E., Piccoli, R. M., da Silva, E. S., & Rodrigues, A. (2023).

Fructooligosaccharides (FOSs): A Condensed Overview. Molecules, 28(15), 5831. [Link]

Moreno-Perez, S., Vega-Paulino, R., & Zúñiga-Hansen, M. E. (2021). Technological Aspects

of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and

Hydrolysis. Frontiers in Nutrition, 8, 753825. [Link]

Nath, A., & Kango, N. (2024). Recent developments in the production of prebiotic

fructooligosaccharides using fungal fructosyltransferases. Critical Reviews in Biotechnology,

1-20. [Link]

Al-Abri, M. A., & Al-Ghazali, M. A. (2021). Technological Aspects of Fructo-Oligosaccharides

(FOS), Production Processes, Physiological Properties, Applications and Health. Journal of

Food and Dairy Sciences, 12(5), 111-119. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10995166/
https://www.researchgate.net/publication/257577543_Enzymatic_synthesis_of_fructooligosaccharides_from_date_by-products_using_an_immobilized_crude_enzyme_preparation_of_b-D-fructofuranosidase_from_Aspergillus_awamori_NBRC_4033
https://www.bio-conferences.org/articles/bioconf/abs/2024/07/bioconf_icarel2024_05005/bioconf_icarel2024_05005.html
https://www.researchgate.net/figure/Summary-of-various-sources-of-enzymes-with-fructosyltransferase-activity-and-their_tbl1_375936830
https://scindeks.ceon.rs/article.aspx?artid=1450-51242102201V
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6334208/
https://www.mdpi.com/1420-3049/28/15/5831
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8505705/
https://www.tandfonline.com/doi/abs/10.1080/07388551.2024.2335193
https://jfoodas.journals.ekb.eg/article_173163.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045316?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Fructooligosaccharides: A Comprehensive Review on Their Microbial Source, Functional
Benefits, Production Technology, and Market Prospects [mdpi.com]

2. Recent developments in the production of prebiotic fructooligosaccharides using fungal
fructosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

3. prebioticassociation.org [prebioticassociation.org]

4. bio-conferences.org [bio-conferences.org]

5. whatsbehindthedots.com [whatsbehindthedots.com]

6. tandfonline.com [tandfonline.com]

7. Production, properties, and applications of fructosyltransferase: a current appraisal -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

9. Frontiers | Technological Aspects of the Production of Fructo and Galacto-
Oligosaccharides. Enzymatic Synthesis and Hydrolysis [frontiersin.org]

10. mdpi.com [mdpi.com]

11. researchgate.net [researchgate.net]

12. scialert.net [scialert.net]

13. HPLC Determination of Fructo-Oligosaccharides in Dairy Products, International Journal
of Food Engineering and Technology, Science Publishing Group
[sciencepublishinggroup.com]

14. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation
by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]

15. scilit.com [scilit.com]

16. Preparation, characterization and optimization of cross-linked fructosyltransferase
aggregates for the production of prebiotic fructooligosaccharides [biotechnologia-journal.org]

17. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b3045316?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/2227-9717/13/4/1252
https://www.mdpi.com/2227-9717/13/4/1252
https://pmc.ncbi.nlm.nih.gov/articles/PMC11636151/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11636151/
https://prebioticassociation.org/prebiotic-type-spotlight-fructooligosaccharides-fos/
https://www.bio-conferences.org/articles/bioconf/pdf/2025/58/bioconf_icareli2025_05005.pdf
https://whatsbehindthedots.com/en/fructooligosaccharides-health-benefits-prebiotics/
https://www.tandfonline.com/doi/full/10.1080/21501203.2024.2323713
https://pubmed.ncbi.nlm.nih.gov/34015988/
https://pubmed.ncbi.nlm.nih.gov/34015988/
https://scindeks-clanci.ceon.rs/data/pdf/2217-5369/2021/2217-53692102201V.pdf
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2019.00078/full
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2019.00078/full
https://www.mdpi.com/2311-5637/9/11/968
https://www.researchgate.net/figure/Summary-of-Various-Sources-of-Enzymes-with-Fructosyltransferase-Activity-and_tbl1_285819871
https://scialert.net/fulltext/?doi=jas.2012.1118.1123
https://www.sciencepublishinggroup.com/article/10.11648/j.ijfet.20180202.14
https://www.sciencepublishinggroup.com/article/10.11648/j.ijfet.20180202.14
https://www.sciencepublishinggroup.com/article/10.11648/j.ijfet.20180202.14
https://pmc.ncbi.nlm.nih.gov/articles/PMC4428370/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4428370/
https://www.scilit.com/publications/bf1e52ec36dc01ba1d77893ac2223714
https://www.biotechnologia-journal.org/Preparation-characterization-and-optimization-of-cross-linked-fructosyltransferase,94633,0,2.html
https://www.biotechnologia-journal.org/Preparation-characterization-and-optimization-of-cross-linked-fructosyltransferase,94633,0,2.html
https://www.researchgate.net/publication/258519409_HPLC-RID_method_for_determination_of_inulin_and_fructooligosaccharides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045316?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. Effective synthesis of high-content fructooligosaccharides in engineered Aspergillus niger
- PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: A Guide to the Enzymatic Synthesis of
Prebiotic Fructooligosaccharides (FOS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3045316/docs#application-note-a-guide-to-the-
enzymatic-synthesis-of-prebiotic-fructooligosaccharides-fos]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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